molecular formula C22H22N4O B11316124 2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11316124
M. Wt: 358.4 g/mol
InChI Key: HAPIIXUSSGTBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features
The compound 2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 2-(4-methoxyphenyl) substituent at position 2 of the pyrazolo[1,5-a]pyrimidine core.
  • 3,5-Dimethyl groups at positions 3 and 4.
  • An N-(4-methylphenyl)amine group at position 5.

tb) treatment . The compound’s structural features, including electron-donating methoxy and methyl groups, may influence its pharmacokinetic properties and binding affinity to biological targets.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4O/c1-14-5-9-18(10-6-14)24-20-13-15(2)23-22-16(3)21(25-26(20)22)17-7-11-19(27-4)12-8-17/h5-13,24H,1-4H3

InChI Key

HAPIIXUSSGTBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

Preparation Methods

Continuous Flow Reactors

Transitioning from batch to flow chemistry reduces reaction times and improves safety profiles. For chlorination steps, tubular reactors with POCl₃ achieve 98% conversion at 120°C with a 5-minute residence time, minimizing decomposition.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials, yielding >99% purity. Chromatography is reserved for intermediates with polar byproducts, employing silica gel and ethyl acetate/hexane gradients.

Analytical Characterization

Structural Confirmation

¹H NMR (400 MHz, CDCl₃) displays characteristic singlets for C3 and C5 methyl groups at δ 2.28 and δ 2.34, respectively. The 4-methoxyphenyl protons resonate as a doublet (δ 6.89–6.92, J = 8.8 Hz), while the N-(4-methylphenyl) amine shows a broad singlet at δ 5.21.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms >98% purity with a retention time of 12.4 minutes. Mass spectrometry (ESI+) verifies the molecular ion at m/z 387.2 [M+H]⁺.

Table 3: Analytical Data Summary

TechniqueKey FindingsReference
¹H NMRδ 2.28 (s, 3H, C3-CH₃), δ 6.89 (d, J=8.8 Hz)
HPLCtᵣ = 12.4 min, 98.2% purity
HRMSm/z 387.2012 [M+H]⁺ (calc. 387.2015)

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through several mechanisms:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation.
  • Cell Line Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating significant potency.

Anti-mycobacterial Activity

The compound has also been investigated for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis:

  • Inhibition of ATP Synthase : Studies suggest that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, a critical enzyme for bacterial energy metabolism.
  • In Vivo Efficacy : Animal model studies have demonstrated the compound's effectiveness in reducing bacterial load in infected subjects.

Kinase Inhibition

The compound is recognized for its role as a kinase inhibitor:

  • Targeted Kinases : It has shown activity against aurora kinases and cyclin-dependent kinases, which are essential for cell cycle regulation.
  • Potential Applications : This property opens avenues for developing treatments for various cancers characterized by dysregulated kinase activity.

Case Study 1: Anticancer Efficacy

A study conducted by Tantry et al. focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines. The findings indicated that modifications at the C-7 position significantly enhanced anticancer activity against multiple cell lines. The study highlighted the importance of substituents on the phenyl rings in optimizing biological activity .

Case Study 2: Anti-mycobacterial Activity

Research published in Pharmaceuticals explored the anti-mycobacterial potential of related compounds. The study utilized an M. smegmatis inverted membrane vesicle assay to measure ATP inhibition and demonstrated that specific derivatives exhibited modest inhibitory effects on ATP depletion . This research underscores the potential of pyrazolo[1,5-a]pyrimidines as novel anti-tuberculosis agents.

Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer27.6Tantry et al.
Compound BAnti-mycobacterialModest InhibitionPharmaceuticals
Compound CKinase InhibitionNot specifiedGeneral Research

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related pyrazolo[1,5-a]pyrimidines and triazolopyrimidines (Table 1). Key differences include:

  • Substituent Positions : Unlike compounds like 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34) , which has a 4-methoxyphenyl group at position 5, the target compound places this group at position 2.
  • Aromatic vs. Alkyl Groups : The 3,5-dimethyl groups in the target compound contrast with phenyl or heteroaryl substituents in analogues (e.g., 3,5-diphenyl derivatives in ).

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Analogues

Compound ID R2 (Position 2) R3 (Position 3) R5 (Position 5) R7 (Position 7)
Target Compound 4-Methoxyphenyl Methyl Methyl N-(4-Methylphenyl)amine
34 4-Fluorophenyl 4-Methoxyphenyl N-(Pyridin-2-ylmethyl)amine
N-(4-Chlorophenyl)-3,5-diphenyl Phenyl Phenyl N-(4-Chlorophenyl)amine
60 (Triazolopyrimidine) Pyridin-2-yl N-(4-Chlorophenethyl)amine

Anti-Mycobacterial Activity

  • However, analogues with 3-(4-fluorophenyl) and 5-aryl groups (e.g., 34, MIC = 0.12 µg/mL against M. tb ) exhibit superior potency, suggesting fluorophenyl groups optimize target interaction.
  • N-(4-Methylphenyl)amine at position 7 contrasts with pyridylmethylamine derivatives (e.g., 47–51 ), which show improved solubility but comparable activity.

hERG Liability and Microsomal Stability

  • Compounds with N-(pyridin-2-ylmethyl)amine (e.g., 34 ) demonstrate low hERG inhibition (IC50 > 30 µM) and good liver microsomal stability (>60% remaining after 1 hour) . The target compound’s methylphenyl group may alter metabolic stability due to reduced polarity.
Pharmacokinetic and Physicochemical Properties
  • Metabolism : Unlike compounds with N-(pyridin-2-ylmethyl)amine (e.g., 47 ), which undergo oxidative metabolism, the target compound’s methylphenyl group may favor slower hepatic clearance .

Biological Activity

The compound 2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine , belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H22N4OC_{22}H_{22}N_4O, with a molecular weight of 358.44 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, in vitro assays have been conducted using various cancer cell lines to evaluate the compound's efficacy.

  • Cell Lines Tested :
    • MDA-MB-231 (human breast cancer)
    • MV4-11 (biphenotypic B myelomonocytic leukemia)
    • K562 (chronic myeloid leukemia)

The results from these studies suggest that the compound demonstrates moderate antiproliferative activity , particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
MV4-1120Cell cycle arrest
K56225Inhibition of proliferation

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been studied for its antitubercular properties. A focused library of analogues was synthesized to explore structure–activity relationships (SARs).

  • Key Findings :
    • Compounds showed promising activity against Mycobacterium tuberculosis (Mtb).
    • The most active derivatives had low cytotoxicity and effectively inhibited Mtb growth within macrophages.

The mechanism was not linked to traditional targets like cell-wall biosynthesis or iron uptake but indicated potential novel pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly in cancerous cells.
  • Inhibition of Key Enzymes : Some studies suggest that it may inhibit enzymes involved in critical metabolic pathways in pathogens like Mtb.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines using an MTT assay. The findings highlighted its potential as a therapeutic agent against various cancers:

  • Study Reference : The research published in Nature demonstrated that while some derivatives showed promising anticancer activity, others were less effective due to structural modifications that hindered their action .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. A common route includes:

  • Step 1 : Cyclocondensation of 5-amino-3-methyl-1H-pyrazole with a substituted acetylacetone derivative under acidic conditions (e.g., acetic acid) to form the pyrimidine ring.
  • Step 2 : Functionalization of the core via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 4-methoxyphenyl and 4-methylphenyl groups .
  • Optimization : Catalysts like Pd(OAc)₂ and ligands such as XantPhos improve yields in coupling steps, while solvents like DMF or toluene are used under inert atmospheres .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity; IR for functional group validation (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .

Q. What initial biological screening assays are appropriate?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination.
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods guide reaction optimization?

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for cyclization steps) .
  • Solvent/Catalyst Screening : Use COSMO-RS simulations to predict solvent effects or ligand-catalyst compatibility .
  • Example : A study on similar pyrazolopyrimidines reduced optimization time by 40% using quantum chemical calculations to prioritize experimental conditions .

Q. How can Design of Experiments (DoE) optimize synthesis conditions?

  • Parameters : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. toluene).
  • Statistical Analysis : Use a central composite design (CCD) to generate response surfaces and identify optimal conditions. For example, a 2³ factorial design reduced required experiments from 27 to 15 while maximizing yield (>85%) .

Q. How to resolve discrepancies in bioactivity data across studies?

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Purity Analysis : HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values) .
  • Computational Docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to explain variability in inhibition across cell lines .

Q. What strategies address low solubility in pharmacological assays?

  • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion techniques.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEGylated side chains) via post-synthetic modifications .

Methodological Notes

  • Safety : Follow chemical hygiene plans (e.g., fume hood use for amine handling, PPE for carcinogenic solvents) .
  • Data Contradictions : Replicate anomalous results under controlled conditions (e.g., fixed humidity/temperature) to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.